molecular formula C23H17N3O4S B2775763 Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate CAS No. 477510-33-1

Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate

Cat. No. B2775763
CAS RN: 477510-33-1
M. Wt: 431.47
InChI Key: NTFGBPSCVSPVJL-UHFFFAOYSA-N
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Description

“Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate” is a compound that has been synthesized and studied for its potential biological activities . It is derived from methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate . The compound is part of a new series of methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives .


Synthesis Analysis

The compound has been synthesized by reacting the thio methyl group with different amines in the presence of ethanol . The structural assessment of the compounds was made on the basis of spectral data .


Molecular Structure Analysis

The molecular structure of the compound was confirmed through various methods such as IR spectroscopy, MS (FAB), and 1H-NMR . The compound has a melting range of 270-280°C .


Chemical Reactions Analysis

The compound was synthesized by reacting the thio methyl group with different amines . The reaction was carried out in the presence of ethanol .


Physical And Chemical Properties Analysis

The compound is a white solid with a yield of 71.56% . It has a melting range of 280-286°C . The IR (KBr, cm-1) values are: 2935 (Aromatic C-H str), 1575, 1496, (Aromatic C=C str), 1610 (HC=N str) 1247 (Asymmetric C-O-C str), 1134 (5-Membered C-O str), 1228.50 (C=S str) .

Mechanism of Action

While the exact mechanism of action of this compound is not explicitly mentioned in the retrieved papers, it is known that oxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities . These activities can be antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

properties

IUPAC Name

methyl 4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-29-22(28)16-8-6-14(7-9-16)20(27)26-23(31)24-17-12-10-15(11-13-17)21-25-18-4-2-3-5-19(18)30-21/h2-13H,1H3,(H2,24,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFGBPSCVSPVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate

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